molecular formula C25H20N6O B1671810 IN-1130 CAS No. 868612-83-3

IN-1130

Cat. No.: B1671810
CAS No.: 868612-83-3
M. Wt: 420.5 g/mol
InChI Key: RYKSGWSKILPDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IN-1130 is a highly selective inhibitor of the transforming growth factor-beta type I receptor kinase, also known as activin receptor-like kinase 5. This compound has shown significant potential in inhibiting the phosphorylation of Smad3, a protein involved in the transforming growth factor-beta signaling pathway. This compound has been studied for its ability to suppress renal fibrosis and block breast cancer lung metastasis .

Biochemical Analysis

Biochemical Properties

IN-1130 plays a significant role in biochemical reactions, particularly in the inhibition of ALK5-mediated Smad3 phosphorylation . It interacts with the kinase domain of ALK5 and inhibits its phosphorylation of casein . The nature of these interactions is inhibitory, with this compound acting as a potent inhibitor of ALK5 .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes. It influences cell function by attenuating TGFβ/Smad signaling, thereby inhibiting cell migration and invasion . It also impacts gene expression by inhibiting the phosphorylation and nuclear translocation of TGF-β-stimulated Smad2 in HepG2 and 4T1 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the ALK5 receptor. It inhibits the phosphorylation of Smad3 mediated by ALK5, thereby suppressing the TGF-β signaling pathway . This inhibition leads to changes in gene expression, impacting cellular functions and processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in rats with unilateral ureteral obstruction, this compound administered at doses of 10 and 20 mg/kg/day was found to reduce interstitial fibrosis and other morphological changes .

Metabolic Pathways

Given its role as an ALK5 inhibitor, it likely interacts with enzymes and cofactors within the TGF-β signaling pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its role as an inhibitor of the ALK5 receptor, it is likely that it interacts with this receptor at the cellular level .

Subcellular Localization

As an inhibitor of the ALK5 receptor, it is likely that it localizes to the areas where this receptor is present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IN-1130 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: IN-1130 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

IN-1130 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    SB-431542: Another selective inhibitor of the transforming growth factor-beta type I receptor kinase.

    LY-364947: A compound with similar inhibitory effects on the transforming growth factor-beta signaling pathway.

Uniqueness of IN-1130: this compound is unique due to its high selectivity and potency in inhibiting the transforming growth factor-beta type I receptor kinase. It has shown significant efficacy in preclinical studies for conditions like renal fibrosis and cancer metastasis, making it a valuable tool for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKSGWSKILPDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868612-83-3
Record name IN-1130
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868612833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IN-1130
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4O83PQ97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IN-1130
Reactant of Route 2
IN-1130
Reactant of Route 3
IN-1130
Reactant of Route 4
Reactant of Route 4
IN-1130
Reactant of Route 5
IN-1130
Reactant of Route 6
IN-1130
Customer
Q & A

Q1: What is the primary target of IN-1130?

A1: this compound specifically inhibits ALK5 [].

Q2: How does this compound affect the TGF-β1 signaling pathway?

A2: By inhibiting ALK5, this compound disrupts the TGF-β1 signaling pathway. This pathway plays a critical role in various cellular processes, including cell growth, differentiation, and fibrosis [].

Q3: What are the downstream effects of this compound's inhibition of ALK5?

A3: Inhibiting ALK5 with this compound prevents the phosphorylation of SMAD2 and SMAD3, key downstream signaling molecules in the TGF-β1 pathway. This inhibition, in turn, hinders the translocation of SMAD proteins from the cytoplasm to the nucleus, ultimately disrupting the transcription of profibrotic genes [].

Q4: What is the significance of inhibiting SMAD2/3 phosphorylation and nuclear translocation?

A4: SMAD2/3 phosphorylation and subsequent nuclear translocation are crucial steps in the TGF-β1 pathway's activation of profibrotic gene expression. Preventing these events effectively reduces the production of extracellular matrix proteins like collagen, thus exhibiting an anti-fibrotic effect [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases and literature would be necessary to obtain this information.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not include spectroscopic data for this compound. Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) would be needed to elucidate its structural characteristics.

Q7: Are there studies on the material compatibility and stability of this compound under various conditions?

A7: The provided research papers primarily focus on the biological activity of this compound and do not delve into its material compatibility or stability under different conditions. Further research is needed to investigate these aspects.

Q8: Has this compound demonstrated any catalytic properties, and are there potential applications based on these properties?

A8: The research papers do not report on catalytic properties for this compound. Its primary focus remains on its role as an ALK5 inhibitor in biological contexts.

Q9: Have computational chemistry and modeling techniques been applied to study this compound?

A9: The research papers do not provide information on the use of computational chemistry or modeling for this compound. Such techniques could provide insights into its molecular interactions, binding affinities, and potential for structural modifications.

Q10: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A10: The research papers do not specifically mention SAR studies for this compound. Exploring structural modifications and their impact on activity and selectivity could be valuable for future drug development efforts.

Q11: What is known about the stability of this compound and formulation strategies to improve its stability, solubility, or bioavailability?

A11: The provided research papers do not discuss this compound's stability or formulation approaches. Investigations into its stability under various storage conditions and development of suitable formulations would be crucial for its potential therapeutic application.

Q12: Is there information available on SHE (Safety, Health, and Environment) regulations compliance, risk minimization, and responsible practices related to this compound?

A12: The provided research papers focus primarily on the biological activity of this compound and do not provide details on SHE regulations compliance or risk assessments. Addressing these aspects is crucial during the development of any potential therapeutic agent.

Q13: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound, including its ADME profile (absorption, distribution, metabolism, excretion) and in vivo activity and efficacy?

A13: The research papers do not provide specific details on the PK/PD profile of this compound. Comprehensive studies are necessary to characterize its absorption, distribution, metabolism, excretion, and ultimately, its efficacy and safety profile in vivo.

Q14: What in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A14: One study used fibroblasts derived from human Peyronie's plaque, a fibrotic condition. This compound effectively inhibited TGF-β1-induced extracellular matrix protein production in these cells, suggesting potential therapeutic benefit for Peyronie's disease [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.